

L-Moses vs. Other PCAF Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Moses

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This guide provides an objective comparison of **L-Moses**, a potent and selective p300/CBP-associated factor (PCAF) bromodomain inhibitor, with other known PCAF inhibitors. The information is supported by experimental data to aid in the selection of appropriate chemical probes and potential therapeutic agents for research and drug development.

Introduction to PCAF and Its Inhibition

p300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating histones and other proteins.^[1] Its activity is implicated in various cellular processes, and its dysregulation is linked to diseases such as cancer and inflammatory conditions.^{[2][3]} Consequently, the development of potent and selective PCAF inhibitors is an active area of research.

L-Moses (also known as L-45) has emerged as a significant chemical probe for studying the function of the PCAF bromodomain.^{[4][5]} It is a potent, selective, and cell-active inhibitor that disrupts the interaction between the PCAF bromodomain and acetylated histones.^{[4][5]} This guide compares the performance of **L-Moses** with other classes of PCAF inhibitors.

Comparative Performance of PCAF Inhibitors

The following tables summarize the quantitative data for **L-Moses** and other notable PCAF inhibitors. It is important to note that direct comparisons can be challenging due to variations in

assay conditions between different studies.

Table 1: In Vitro Binding Affinity and Enzymatic Inhibition

Inhibitor	Target	Assay Type	Kd (nM)	Ki (nM)	IC50 (μM)	Reference(s)
L-Moses (L-45)	PCAF Bromodomain	ITC	126	-	-	[4]
GCN5 Bromodomain	ITC	550	-	-	[4]	
PCAF	HTRF	-	47	-	[6]	
Garcinol	p300/PCAF HAT	Enzymatic Assay	-	-	~5	[7]
Anacardic Acid	p300/PCAF HAT	Enzymatic Assay	-	-	~5	[8]
CCT07779 1	PCAF HAT	Enzymatic Assay	-	-	~2.5-50	[7][9]
CCT07779 2	PCAF HAT	Enzymatic Assay	-	-	~2.5-50	[7][9]
Lys-CoA	p300 HAT	Enzymatic Assay	-	-	0.5	[8]
PCAF HAT	Enzymatic Assay	-	-	200	[8]	
H3-CoA-20	PCAF HAT	Enzymatic Assay	-	-	~0.5	[8]
PCAF-IN-2	PCAF	Enzymatic Assay	-	-	5.31	[10]

Table 2: Cellular Potency and Selectivity

Inhibitor	Assay Type	Cell Line	IC50	Selectivity	Reference(s)
L-Moses (L-45)	NanoBRET	HEK293	220 nM (truncated PCAF)	>4500-fold over BRD4	[11]
NanoBRET	HEK293	1.2 μ M (full-length PCAF)	[11]		
Garcinol	Cellular Acetylation	HCT116, HT29	-	Broad (inhibits p300, COX-2, 5-LOX)	[7][12]
CCT077791	Growth Inhibition	Human Tumor Cell Lines	0.8 - >50 μ M	Inhibits p300	[7][9]
CCT077792	Growth Inhibition	Human Tumor Cell Lines	0.8 - >50 μ M	Inhibits p300	[7][9]
PCAF-IN-2	Growth Inhibition	HePG2, MCF-7, PC3, HCT-116	2.83 - 7.56 μ M	-	[10]

Key Experimental Methodologies

Detailed protocols for the key assays used to characterize PCAF inhibitors are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand (inhibitor) to a protein (PCAF bromodomain), allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Protocol:

- Sample Preparation:

- Dialyze the purified PCAF bromodomain protein and the inhibitor (**L-Moses**) into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
- Determine the accurate concentrations of the protein and inhibitor.
- ITC Experiment:
 - Load the protein solution (e.g., 10-20 μ M) into the sample cell of the calorimeter.
 - Load the inhibitor solution (e.g., 100-200 μ M) into the injection syringe.
 - Perform a series of injections of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
 - Record the heat changes after each injection.
- Data Analysis:
 - Integrate the heat pulses to obtain the heat change per injection.
 - Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_d , n , and ΔH .

NanoBRET™ Protein:Protein Interaction Assay

The NanoBRET™ assay is a proximity-based assay that measures the interaction between two proteins in live cells.^[13] It is used to determine the ability of a compound to disrupt the interaction between the PCAF bromodomain and its histone substrate.^[4]

Protocol:

- Cell Culture and Transfection:
 - Seed HEK293 cells in a 96-well plate.
 - Co-transfect the cells with plasmids encoding for NanoLuc®-PCAF bromodomain fusion protein (donor) and HaloTag®-Histone H3 fusion protein (acceptor).
- Compound Treatment:

- Add serial dilutions of the test compound (e.g., **L-Moses**) to the cells and incubate.
- Assay Measurement:
 - Add the HaloTag® NanoBRET™ 618 Ligand (acceptor substrate) and incubate.
 - Add the NanoBRET™ Nano-Glo® Substrate (donor substrate).
 - Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
- Data Analysis:
 - Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
 - Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

HTRF® is a fluorescence-based immunoassay used for the screening and characterization of enzyme inhibitors.^[14] It can be adapted to measure the inhibition of PCAF's acetyltransferase activity.

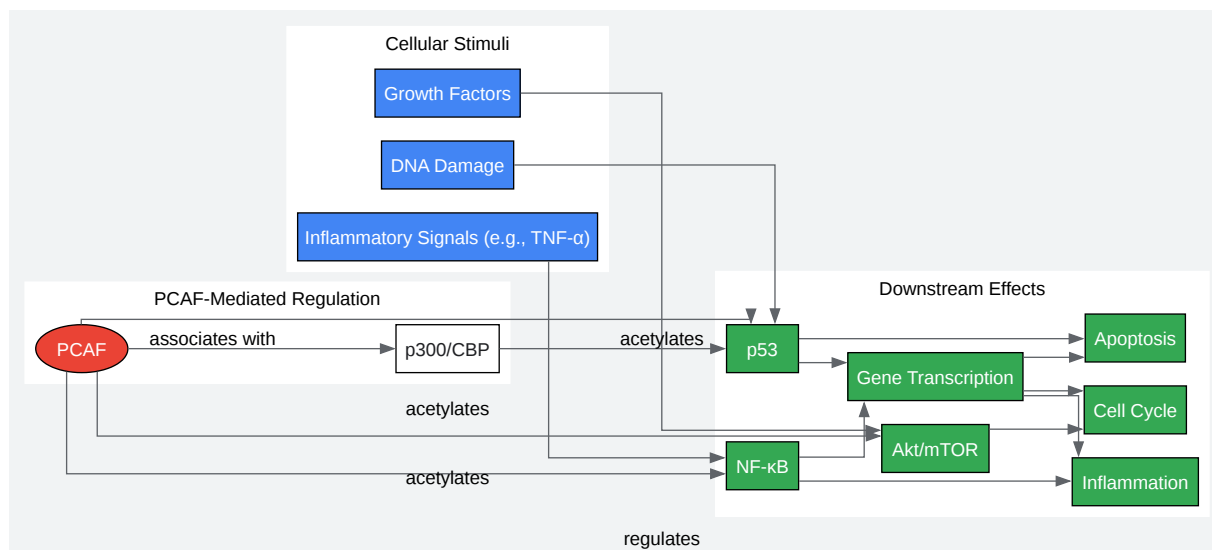
Protocol:

- Reaction Setup:
 - In a 384-well plate, add the PCAF enzyme, a biotinylated histone peptide substrate, and the test inhibitor.
 - Initiate the enzymatic reaction by adding acetyl-CoA.
 - Incubate to allow for histone acetylation.
- Detection:

- Stop the reaction and add an anti-acetyl-lysine antibody labeled with a europium cryptate (donor) and streptavidin-XL665 (acceptor).
- Incubate to allow for the formation of the immunocomplex.
- Signal Measurement:
 - Excite the donor at 320 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor).
- Data Analysis:
 - Calculate the HTRF ratio (665 nm emission / 620 nm emission).
 - Determine the percent inhibition based on the HTRF ratio and calculate the IC₅₀ or K_i value.

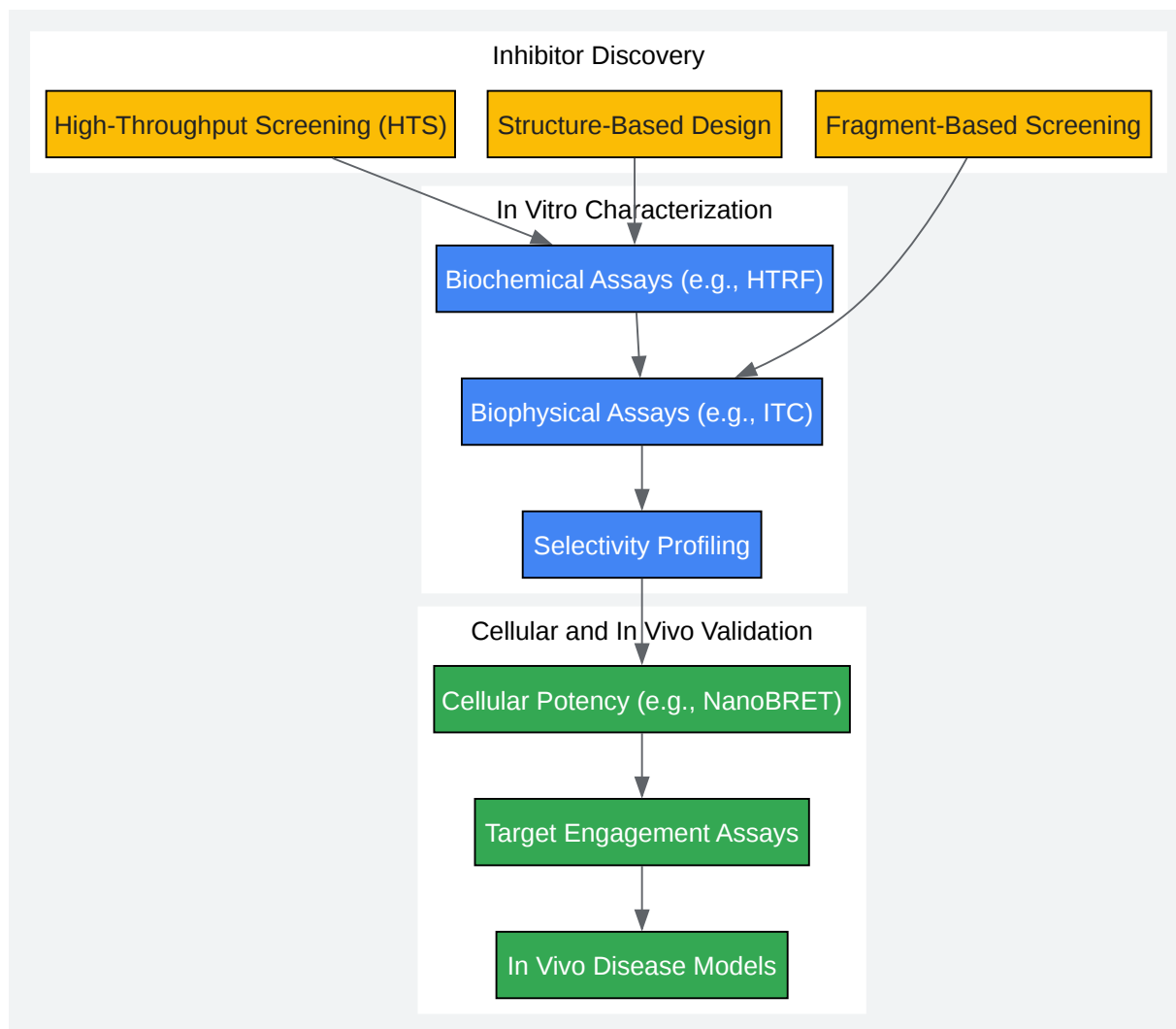
PCAF Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PCAF in cellular signaling and a typical workflow for identifying and characterizing PCAF inhibitors.



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Caption: PCAF signaling pathways in response to cellular stimuli.



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Caption: Workflow for PCAF inhibitor discovery and validation.

Conclusion

L-Moses stands out as a highly potent and selective chemical probe for the PCAF bromodomain, demonstrating excellent utility in cellular assays.[4][5] While other compounds inhibit the HAT activity of PCAF, many, such as Garcinol and Anacardic acid, exhibit broader selectivity, targeting other enzymes as well.[7][8][12] The isothiazolone series and peptide-based inhibitors have shown promise but may have limitations in terms of cell permeability or off-target effects.[8][15] The availability of a stereoisomeric negative control for **L-Moses** further enhances its value as a specific probe for elucidating the biological functions of the PCAF bromodomain. For researchers investigating the role of the PCAF bromodomain in health and disease, **L-Moses** currently represents one of the most valuable tools available.

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- To cite this document: BenchChem. [L-Moses vs. Other PCAF Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608615#l-moses-versus-other-pcaf-inhibitors]

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